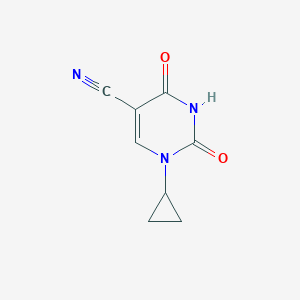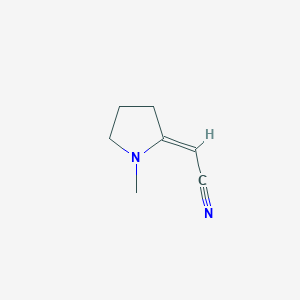
(1-Methyl-2-pyrrolidinylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAN is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to be a useful reagent for the synthesis of various compounds due to its ability to undergo nucleophilic addition reactions. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to be a useful ligand in various catalytic reactions, due to its ability to coordinate with metals.
Effets Biochimiques Et Physiologiques
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory properties. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to have potential applications in the treatment of neurodegenerative diseases, due to its ability to inhibit the aggregation of amyloid-beta proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-Methyl-2-pyrrolidinylidene)acetonitrile in lab experiments is its versatility. It can be synthesized using various methods, and it has a range of potential applications in organic chemistry. However, one limitation of using (1-Methyl-2-pyrrolidinylidene)acetonitrile is that it can be difficult to handle due to its high reactivity. Careful handling is required to ensure that reactions proceed smoothly and safely.
Orientations Futures
There are many potential future directions for research involving (1-Methyl-2-pyrrolidinylidene)acetonitrile. One area of interest is the development of new synthetic methods for (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the synthesis of new compounds with potential applications in various fields. Another area of interest is the study of the biochemical and physiological effects of (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the development of new treatments for various diseases. Additionally, the use of (1-Methyl-2-pyrrolidinylidene)acetonitrile in catalytic reactions is an area of interest for future research, as it has the potential to lead to the development of new catalysts with improved activity and selectivity.
Méthodes De Synthèse
(1-Methyl-2-pyrrolidinylidene)acetonitrile can be synthesized using various methods, including the reaction of 1-methyl-2-pyrrolidinone with acetonitrile in the presence of a strong base. The reaction typically proceeds at room temperature and yields a high purity product. Other methods for synthesizing (1-Methyl-2-pyrrolidinylidene)acetonitrile include the reaction of 1-methylpyrrolidinium salts with acetonitrile, or the reaction of 1-methyl-2-pyrrolidinone with cyanogen bromide.
Applications De Recherche Scientifique
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been used extensively in scientific research, particularly in the field of organic chemistry. It has been found to be a useful reagent for the synthesis of various compounds, including pyrrolidines, β-lactams, and other nitrogen-containing heterocycles. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been used in the synthesis of chiral compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
171918-46-0 |
|---|---|
Nom du produit |
(1-Methyl-2-pyrrolidinylidene)acetonitrile |
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4- |
Clé InChI |
ISCVFPUOTPSSOQ-DAXSKMNVSA-N |
SMILES isomérique |
CN\1CCC/C1=C/C#N |
SMILES |
CN1CCCC1=CC#N |
SMILES canonique |
CN1CCCC1=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





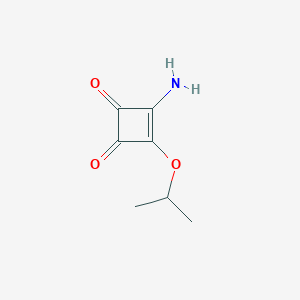
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
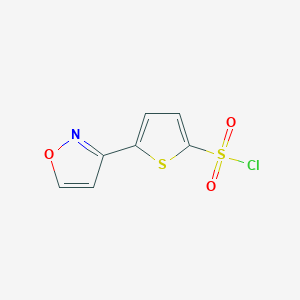
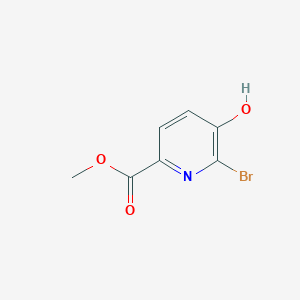
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)


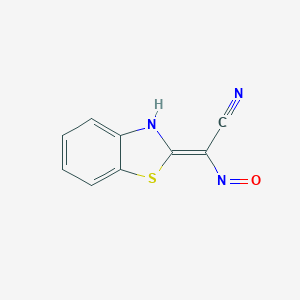

![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
